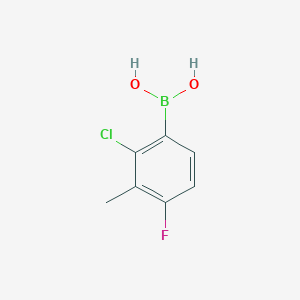

2-Chloro-4-fluoro-3-methylpheny)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-fluoro-3-methylpheny)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methylpheny)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluoro-3-methylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-fluoro-3-methylpheny)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in other reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere, 80-100°C.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

2-Chloro-4-fluoro-3-methylphenylboronic acid serves as a key intermediate in the development of various pharmaceutical compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex aryl structures that are essential in drug design. For instance, this compound has been used to synthesize derivatives of biologically active molecules, which can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

A notable application is in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinate compounds, which have shown promise as anticancer agents. The incorporation of 2-chloro-4-fluoro-3-methylphenylboronic acid into these compounds enhances their biological activity and selectivity against cancer cells .

Agrochemical Development

In agrochemistry, boronic acids, including 2-chloro-4-fluoro-3-methylphenylboronic acid, are utilized as intermediates for the synthesis of herbicides and pesticides. The ability to modify the aromatic structure allows for the development of compounds with improved efficacy and reduced environmental impact.

Case Study: Herbicide Synthesis

Research has demonstrated that derivatives synthesized from 2-chloro-4-fluoro-3-methylphenylboronic acid can act as effective herbicides. These compounds target specific biochemical pathways in plants, leading to selective herbicidal activity without harming non-target species .

Material Science Applications

The unique properties of boronic acids make them suitable for use in material science, particularly in the development of sensors and organic electronic devices. The incorporation of fluorine atoms can enhance the electronic properties of materials, making them more conductive or responsive to external stimuli.

Case Study: Organic Electronics

Recent studies have explored the use of 2-chloro-4-fluoro-3-methylphenylboronic acid in the fabrication of organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films has been linked to improved device performance and stability .

General Synthetic Routes

The synthesis of 2-chloro-4-fluoro-3-methylphenylboronic acid typically involves several methodologies:

- Suzuki-Miyaura Coupling : This method is widely used for constructing carbon-carbon bonds between aryl halides and boronic acids.

- Lithiation-Boration : This involves the lithiation of a suitable precursor followed by reaction with a boron source to yield the desired boronic acid.

The choice of synthetic route often depends on the availability of starting materials and desired purity levels.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-fluoro-3-methylpheny)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the aryl group from the boronic acid to the palladium, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .

Comparaison Avec Des Composés Similaires

- 4-Fluoro-3-methylphenylboronic acid

- 2-Fluoro-4-methylphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Comparison: 2-Chloro-4-fluoro-3-methylpheny)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields. For instance, the presence of chlorine can enhance the electrophilicity of the boronic acid, making it more reactive in certain coupling reactions .

Activité Biologique

2-Chloro-4-fluoro-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The specific substituents on the phenyl ring (chlorine, fluorine, and methyl groups) influence its reactivity and biological interactions.

Boronic acids like 2-chloro-4-fluoro-3-methylphenylboronic acid primarily function through:

- Enzyme Inhibition : They can inhibit proteases and other enzymes by binding to their active sites or allosteric sites, which alters their activity.

- Receptor Modulation : These compounds can interact with various receptors, leading to changes in signaling pathways that affect cellular responses.

Anticancer Activity

Research has shown that boronic acids possess significant anticancer properties. For instance, in studies involving prostate cancer cells, compounds similar to 2-chloro-4-fluoro-3-methylphenylboronic acid demonstrated cytotoxic effects while sparing healthy cells. A concentration of 5 µM resulted in a reduction of cell viability to approximately 33% in cancer cells compared to 71% in healthy cells .

Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial activity. In particular, studies have reported that derivatives exhibit inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm depending on the specific compound tested .

Antioxidant Activity

The antioxidant potential of boronic acids has been explored using methods such as DPPH and ABTS assays. Compounds similar to 2-chloro-4-fluoro-3-methylphenylboronic acid showed significant antioxidant activity comparable to standard antioxidants like α-tocopherol .

Case Studies

- Prostate Cancer Cell Study : A study involving PC-3 prostate cancer cells demonstrated that treatment with various boronic acid compounds resulted in decreased cell viability at concentrations as low as 0.5 µM. The selectivity towards cancer cells over healthy fibroblasts supports the potential for targeted cancer therapies .

- Antimicrobial Testing : In a comparative study of several boronic acids against common pathogens, 2-chloro-4-fluoro-3-methylphenylboronic acid was found to be effective against MRSA, with notable inhibition zones observed during agar diffusion tests .

Data Summary

| Biological Activity | Observation | Concentration Tested | Effect on Cancer Cells | Effect on Healthy Cells |

|---|---|---|---|---|

| Anticancer | Significant cytotoxicity | 5 µM | 33% viability | 71% viability |

| Antimicrobial | Effective against S. aureus | Varies (7–13 mm zone) | N/A | N/A |

| Antioxidant | Comparable to standards | Varies | N/A | N/A |

Propriétés

IUPAC Name |

(2-chloro-4-fluoro-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKBOVSTTMEOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.